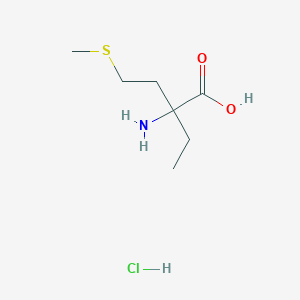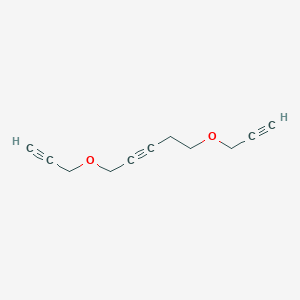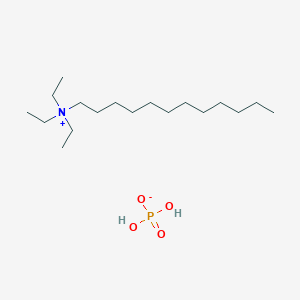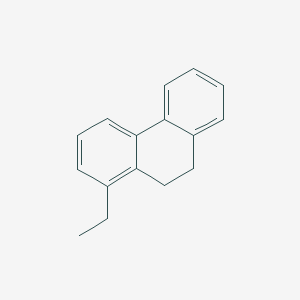
1-Methoxy-4-(trinitromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-(trinitromethyl)benzene is an organic compound with the molecular formula C8H7N3O7 It is a derivative of benzene, where a methoxy group (-OCH3) and a trinitromethyl group (-C(NO2)3) are substituted at the para positions
Méthodes De Préparation
The synthesis of 1-Methoxy-4-(trinitromethyl)benzene typically involves nitration reactions. One common method is the nitration of 1-methoxy-4-methylbenzene (p-anisole) using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective formation of the trinitromethyl group without over-nitration or decomposition of the product .
Analyse Des Réactions Chimiques
1-Methoxy-4-(trinitromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methoxy-4-(trinitromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-(trinitromethyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the trinitromethyl group can undergo redox reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparaison Avec Des Composés Similaires
1-Methoxy-4-(trinitromethyl)benzene can be compared with other similar compounds, such as:
1-Methoxy-4-nitrobenzene: This compound has a single nitro group instead of a trinitromethyl group, making it less reactive in certain chemical reactions.
1-Methoxy-4-methylbenzene: This compound lacks the nitro groups, making it less suitable for applications requiring strong electron-withdrawing groups.
The uniqueness of this compound lies in its combination of a methoxy group and a highly electron-withdrawing trinitromethyl group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
110175-17-2 |
|---|---|
Formule moléculaire |
C8H7N3O7 |
Poids moléculaire |
257.16 g/mol |
Nom IUPAC |
1-methoxy-4-(trinitromethyl)benzene |
InChI |
InChI=1S/C8H7N3O7/c1-18-7-4-2-6(3-5-7)8(9(12)13,10(14)15)11(16)17/h2-5H,1H3 |
Clé InChI |
HSIHEXNCPHPRSB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan](/img/structure/B14309441.png)

![[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid](/img/structure/B14309459.png)


![2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one](/img/structure/B14309475.png)
![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)
![1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate](/img/structure/B14309483.png)





